Vinyl neoundecanoate

Description

Properties

CAS No. |

93820-32-7 |

|---|---|

Molecular Formula |

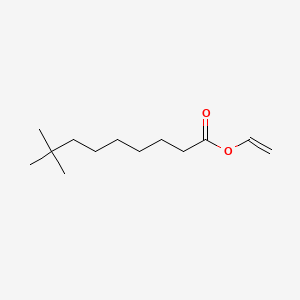

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

ethenyl 8,8-dimethylnonanoate |

InChI |

InChI=1S/C13H24O2/c1-5-15-12(14)10-8-6-7-9-11-13(2,3)4/h5H,1,6-11H2,2-4H3 |

InChI Key |

DGJZAAXKXDMFMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCCCCCC(=O)OC=C |

Origin of Product |

United States |

Preparation Methods

Vinyl neoundecanoate is synthesized through the esterification of neodecanoic acid with vinyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction .

Industrial production methods involve the continuous esterification process where neodecanoic acid and vinyl alcohol are fed into a reactor along with the catalyst. The reaction mixture is then distilled to separate the this compound from the unreacted starting materials and by-products .

Chemical Reactions Analysis

Polymerization Mechanisms

Vinyl neodecanoate undergoes free-radical polymerization , a process critical for producing polymers with tailored properties. The mechanism involves:

-

Initiation : Free radicals are generated via initiators (e.g., peroxides, azo compounds) to start chain formation.

-

Propagation : Monomers add to growing polymer chains. The branched structure of vinyl neodecanoate stabilizes the polymer backbone, enhancing resistance to environmental degradation (e.g., UV light, moisture) .

-

Termination : Chain growth ceases due to radical recombination or transfer.

Key Reaction Parameters :

Grafting Kinetics

Vinyl neodecanoate’s polymerization can be retarded in the presence of polybutadiene due to retardative chain transfer . This involves:

-

Hydrogen Transfer : Alkanoate radicals abstract hydrogen from polybutadiene, forming unreactive allylic radicals .

-

Termination : Unreactive radicals undergo termination, reducing polymerization rates.

Arrhenius Parameters for Chain Transfer :

| Parameter | Value |

|---|---|

| k<sub>tr,P</sub> | |

| Activation Energy |

This mechanism is consistent with either diffusion-controlled or chemically controlled hydrogen transfer .

Self-Healing and Stretchable Polymers

Recent studies highlight vinyl neodecanoate’s role in self-healing polymers (e.g., polyvinyl neodecanoate (PVNDc)):

-

Mechanism : Tertiary carbon branching enables intermolecular interactions (e.g., van der Waals forces) for autonomous healing without external stimuli .

-

Properties :

Environmental and Stability Reactions

-

Alkali Resistance : The branched α-carbon structure prevents hydrolysis, critical for coatings on alkaline substrates (e.g., cement) .

-

UV Resistance : Polymers exhibit durability under UV exposure due to steric shielding of ester bonds .

Toxicological and Regulatory Considerations

Scientific Research Applications

Key Applications

- Polymer Chemistry

- Coatings

- Adhesives

- Biomedical Applications

Data Table: Properties and Performance Metrics

| Property | Value |

|---|---|

| Water Solubility | 5.9 mg/L |

| Viscosity | Low viscosity |

| Adhesion Strength | High |

| UV Resistance | Excellent |

| Toxicity | Low toxicity |

Case Study 1: Coating Formulations

A study demonstrated that vinyl neodecanoate-modified acrylic emulsions exhibited significant improvements in water resistance and mechanical properties compared to traditional formulations. The modified coatings showed enhanced durability under UV exposure, making them ideal for outdoor applications .

Case Study 2: Adhesive Performance

In an evaluation of adhesives formulated with vinyl neodecanoate, researchers found that the adhesive strength increased significantly when compared to standard formulations without the compound. This enhancement was attributed to improved molecular interactions at the substrate interface .

Case Study 3: Biomedical Applications

Research on vinyl neodecanoate-based polymers for drug delivery systems revealed that these materials could effectively encapsulate therapeutic agents while maintaining controlled release profiles. This property is crucial for developing advanced drug delivery systems that require precise dosage control .

Mechanism of Action

The mechanism of action of vinyl neoundecanoate primarily involves its ability to copolymerize with other monomers to form stable and durable polymers. The highly branched structure of neodecanoic acid provides steric hindrance, which enhances the stability and resistance of the resulting polymers to environmental degradation . The vinyl group allows for easy copolymerization, making it a versatile monomer in various polymerization processes .

Comparison with Similar Compounds

Vinyl Neodecanoate (C10 Analog)

Structure: Vinyl neodecanoate (CAS: 45115-34-2) shares a branched tertiary carbon backbone but with a shorter C10 chain. Its structure enhances hydrophobicity and steric hindrance, improving alkali and hydrolytic resistance in copolymers . Applications: Widely used in acrylic and vinyl-ethylene terpolymers for industrial coatings, adhesives, and water-repellent materials. Polymers incorporating this monomer exhibit superior scrub resistance and corrosion inhibition compared to linear analogs . Performance: The shorter chain length reduces film flexibility but increases polymerization reactivity compared to longer-chain esters like neoundecanoate.

Nickel(II) Neoundecanoate (Metal Salt Analog)

Structure: Nickel(II) neoundecanoate (CAS: 93920-09-3) is a metal carboxylate with a similar C11 branched chain. Unlike the vinyl ester, this compound is used as a catalyst or stabilizer in polymerization and corrosion inhibition . Applications: Primarily employed in industrial coatings and electrochemical processes. Its metal center introduces thermal stability but limits compatibility with organic matrices compared to vinyl esters .

Vinyl Toluene and Other Vinyl Esters

Vinyl Toluene (CAS: 25013-15-4): A linear vinyl monomer with a methyl-substituted aromatic ring. While it lacks branched hydrophobicity, it offers high thermal stability and is used in styrenic polymers. Its reactivity and toxicity profile differ significantly from neoundecanoate . Vinyl Benzoate (CAS: 93820-32-7): An aromatic vinyl ester with polar groups, favoring applications in specialty adhesives and photoresists. Its linear structure results in lower hydrolytic resistance compared to branched neoundecanoate derivatives .

Key Comparative Data

Research Findings and Industrial Relevance

- Performance Trade-offs: Longer-chain esters like this compound likely offer lower volatility and enhanced flexibility in polymer films compared to C10 analogs but may sacrifice reactivity due to increased steric bulk .

- Regulatory Considerations: Nickel(II) neoundecanoate is regulated under REACH for its metal content, while vinyl esters face stricter VOC emission standards .

- Synthetic Challenges: The tertiary branching in neoundecanoate complicates synthesis, requiring specialized catalysts or flow technologies for efficient production, as seen in related vinyl ester syntheses .

Biological Activity

Vinyl neodecanoate, also known as ethenyl 6-tert-butylhexanoate, is a vinyl ester derived from neodecanoic acid. This compound is notable for its applications in various industrial processes, particularly in coatings and adhesives. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications.

- Molecular Formula : C12H22O2

- Molecular Weight : 198.31 g/mol

- CAS Number : 51000-52-3

- Density : 0.882 g/mL at 25 °C

- Boiling Point : 60-216 °C

Vinyl neodecanoate is characterized by its branched structure, which enhances its hydrophobicity and durability in various formulations. Its unique properties make it suitable for use in high-performance coatings and adhesives, particularly those requiring UV curing.

Toxicological Profile

-

Acute Toxicity :

- Oral LD50 (rat): > 5,000 mg/kg

- Inhalation LC50 (rat): Not determined

- Dermal LD50 (rat): Not determined

- Skin Irritation: Non-irritant (BASF-Test)

- Eye Irritation: Non-irritant (BASF-Test)

-

Aquatic Toxicity :

- LC50 (96 h) for fish: > 10 - 100 mg/L

- No observed effect concentration (NOEC) for aquatic plants: 10 - 100 mg/L

These findings indicate that while vinyl neodecanoate exhibits low acute toxicity to mammals, it poses a risk to aquatic organisms, necessitating careful handling to prevent environmental contamination .

Environmental Impact

Vinyl neodecanoate is acutely harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment. Its use in industrial applications must be managed to minimize releases into water bodies .

Case Studies and Research Findings

-

Polymerization Studies :

Research has shown that vinyl neodecanoate can undergo free-radical polymerization, leading to the formation of copolymers with enhanced properties. These copolymers are utilized in various applications, including coatings that require superior adhesion and durability . -

Reactive Diluents :

Vinyl neodecanoate serves as a reactive diluent in UV-curable systems, providing improved adhesion on challenging substrates compared to traditional acrylate-based systems. This application highlights its utility in formulating environmentally friendly coatings with reduced volatile organic compounds (VOCs) . -

Ecotoxicological Assessments :

Ecotoxicological assessments indicate that vinyl neodecanoate's degradation products may be less harmful than the parent compound, suggesting potential pathways for bioremediation in contaminated environments .

Data Table of Biological Activity

| Parameter | Value/Description |

|---|---|

| Oral LD50 (rat) | > 5,000 mg/kg |

| Inhalation LC50 (rat) | Not determined |

| Dermal LD50 (rat) | Not determined |

| Skin Irritation | Non-irritant |

| Eye Irritation | Non-irritant |

| Aquatic Toxicity LC50 | > 10 - 100 mg/L |

| NOEC for Aquatic Plants | 10 - 100 mg/L |

Q & A

Basic: What experimental design principles should guide the synthesis of vinyl neoundecanoate in laboratory settings?

Methodological Answer:

Synthesis optimization requires a factorial design approach to evaluate variables such as catalyst type (e.g., acidic vs. enzymatic), temperature, and solvent polarity. Controlled experiments should isolate each variable’s effect on yield and purity. For example, a 2³ factorial design can systematically test interactions between temperature (60°C vs. 80°C), catalyst concentration (0.5% vs. 1.0%), and reaction time (4h vs. 8h). Post-synthesis, validate outcomes using HPLC or GC-MS to quantify purity .

Basic: How can researchers characterize the structural and thermal stability of this compound?

Methodological Answer:

Combine spectroscopic and thermal analysis techniques:

- Structural Confirmation: Use ¹H/¹³C NMR to verify ester linkage formation and vinyl group presence. FT-IR can confirm C=O (1720–1740 cm⁻¹) and C-O-C (1250–1050 cm⁻¹) stretches.

- Thermal Stability: Employ TGA (Thermogravimetric Analysis) under nitrogen atmosphere to assess decomposition temperatures, and DSC (Differential Scanning Calorimetry) to study phase transitions. Cross-reference data with computational predictions (e.g., DFT calculations for bond dissociation energies) .

Advanced: What methodological strategies resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

Address discrepancies through:

- Triangulation: Compare results from multiple techniques (e.g., NMR, X-ray crystallography, and mass spectrometry).

- Sample Purity Verification: Re-run synthesis with stringent purification (e.g., column chromatography) to eliminate impurities skewing data.

- Theoretical Alignment: Use computational models (e.g., molecular dynamics simulations) to predict spectral patterns and identify outliers. Document deviations in the context of experimental error margins (e.g., ±2% for NMR integration) .

Advanced: How can mechanistic studies elucidate the reaction pathways of this compound polymerization?

Methodological Answer:

- Kinetic Analysis: Monitor polymerization rates via real-time FT-IR or rheometry to track viscosity changes.

- Isotopic Labeling: Introduce deuterated vinyl groups to trace proton transfer steps using ²H NMR.

- Computational Modeling: Apply DFT to map energy barriers for initiation, propagation, and termination steps. Validate models against experimental Arrhenius parameters (e.g., activation energy from DSC) .

Basic: What are the best practices for assessing the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:

Design a pH-dependent hydrolysis study:

- Controlled Environment: Use buffered solutions (pH 2–12) at 25°C and 40°C.

- Quantitative Analysis: Track ester bond cleavage via UV-Vis spectroscopy (hydroxamate assay) or titrimetry.

- Statistical Validation: Apply ANOVA to compare degradation rates across pH levels, ensuring n ≥ 3 replicates per condition .

Advanced: How can cross-disciplinary approaches enhance the application of this compound in material science?

Methodological Answer:

- Hybrid Material Synthesis: Incorporate this compound into co-polymers with silicones or fluoropolymers, using RAFT polymerization for controlled architecture.

- Surface Characterization: Employ AFM or SEM to study morphology, and XPS to analyze surface chemistry.

- Performance Testing: Evaluate mechanical properties (tensile strength, elasticity) and environmental resistance (UV, moisture) using ASTM-standard protocols .

Basic: What statistical methods are appropriate for analyzing batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Descriptive Statistics: Calculate mean, standard deviation, and RSD (Relative Standard Deviation) for yield and purity across 5–10 batches.

- Root Cause Analysis: Use Pareto charts to identify dominant factors (e.g., raw material quality, stirring speed).

- Control Charts: Implement Shewhart charts to monitor process stability over time .

Advanced: How can researchers integrate vinyl neoundecenoate into theoretical frameworks for green chemistry?

Methodological Answer:

- Life Cycle Assessment (LCA): Quantify environmental impact metrics (e.g., E-factor, atom economy) compared to traditional esters.

- Solvent Screening: Use COSMO-RS simulations to identify bio-based solvents (e.g., limonene) that minimize waste.

- Catalyst Design: Develop immobilized enzymes (e.g., lipase on magnetic nanoparticles) to improve recyclability and reduce energy use .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation: Use fume hoods for volatile emissions and nitrile gloves to prevent dermal exposure.

- Emergency Preparedness: Maintain spill kits with absorbents (vermiculite) and neutralize acidic byproducts with sodium bicarbonate.

- Documentation: Align protocols with SDS (Safety Data Sheet) recommendations and OSHA guidelines .

Advanced: How can machine learning models predict novel applications of this compound in catalysis?

Methodological Answer:

- Dataset Curation: Compile historical data on ester reactivity (e.g., hydrolysis rates, catalytic turnover) into a structured database.

- Algorithm Selection: Train neural networks (e.g., GNNs for molecular graphs) to correlate structural features with catalytic activity.

- Experimental Validation: Test top-predicted candidates in cross-coupling reactions (e.g., Suzuki-Miyaura) and compare yields to baseline catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.